molecular formula C12H27O4P B14490437 2,2-Dimethoxyethyl dibutylphosphinate CAS No. 64862-39-1

2,2-Dimethoxyethyl dibutylphosphinate

Cat. No.: B14490437
CAS No.: 64862-39-1
M. Wt: 266.31 g/mol
InChI Key: PBNOULIUBPGUJM-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethyl dibutylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a 2,2-dimethoxyethyl moiety and two butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxyethyl dibutylphosphinate typically involves the reaction of dibutylphosphinic acid with 2,2-dimethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the phosphinate ester. The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyethyl dibutylphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethoxyethyl dibutylphosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphinate interactions.

    Industry: It is used in the formulation of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxyethyl dibutylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

  • Dibutylphosphinic acid
  • 2,2-Dimethoxyethanol
  • Tributyl phosphate
  • Dimethyl methylphosphonate

Uniqueness

2,2-Dimethoxyethyl dibutylphosphinate is unique due to the presence of both the 2,2-dimethoxyethyl moiety and the dibutylphosphinate group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

64862-39-1

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

1-[butyl(2,2-dimethoxyethoxy)phosphoryl]butane

InChI

InChI=1S/C12H27O4P/c1-5-7-9-17(13,10-8-6-2)16-11-12(14-3)15-4/h12H,5-11H2,1-4H3

InChI Key

PBNOULIUBPGUJM-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)OCC(OC)OC

Origin of Product

United States

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